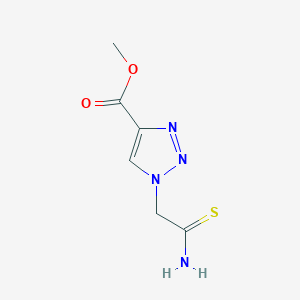
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate, also known as MCTC, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been shown to exhibit anti-microbial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate also exhibits good solubility in a range of solvents, making it suitable for use in various assays. However, methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has some limitations, including its relatively low potency compared to other anti-inflammatory and anti-tumor agents.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate. One area of interest is the development of more potent derivatives of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate with improved biological activity. Another area of interest is the investigation of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate as a potential treatment for various inflammatory and tumor-related diseases. Additionally, there is potential for the use of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate as a drug delivery system for various therapeutic agents.
Synthesemethoden
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobutyronitrile with thiosemicarbazide to form 4-(aminomethyl)thiosemicarbazide. This intermediate is then reacted with methyl chloroformate to yield methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Eigenschaften
IUPAC Name |
methyl 1-(2-amino-2-sulfanylideneethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-12-6(11)4-2-10(9-8-4)3-5(7)13/h2H,3H2,1H3,(H2,7,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHQUWAHUUDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2441659.png)




![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2441669.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441671.png)
![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)

![N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2441674.png)